4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2/c1-27-13-11-23(12-14-28-2)30(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17-5-3-4-6-18(17)29-20/h7-10H,3-6,11-14H2,1-2H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOILROJODRXEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the sulfamoyl group and the tetrahydrobenzo[d]thiazol moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, reduce waste, and enhance the overall efficiency of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The following compounds are structurally related to the target molecule and highlight key variations in substituents and heterocyclic systems:
Table 1: Comparison of Structural Features
*Estimated based on structural formula; †Approximate values.
Key Observations:
Sulfamoyl Substituents: The target compound’s bis(2-methoxyethyl) group enhances hydrophilicity compared to LMM5’s benzyl(methyl) or LMM11’s cyclohexyl(ethyl) groups, which are more lipophilic. This may improve aqueous solubility and reduce metabolic instability .
Heterocyclic Moieties :
- The tetrahydrobenzothiazole in the target compound is a partially saturated ring, offering conformational flexibility and reduced aromaticity compared to LMM5/LMM11’s rigid 1,3,4-oxadiazole or the fused aromatic system in the benzo[e]benzothiazole analog. This could influence binding to planar enzymatic pockets .
- 1,3,4-Oxadiazole rings (LMM5/LMM11) are electron-deficient, favoring π-π stacking interactions, whereas benzothiazoles may engage in hydrogen bonding via sulfur or nitrogen atoms .
Biological Implications: LMM5 and LMM11 were tested against fungal strains, suggesting that sulfamoyl benzamides may have antifungal applications. The target compound’s tetrahydrobenzothiazole moiety could modulate activity against similar targets .
Spectroscopic Features:
IR Spectroscopy :
NMR Spectroscopy :
- The tetrahydrobenzothiazole’s protons would resonate as multiplets in the δ 1.5–3.0 ppm region (aliphatic CH₂), distinct from LMM5’s aromatic benzyl group (δ 7.0–7.5 ppm) .
Biological Activity
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative with notable biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C24H27N3O6S2
- Molecular Weight : 517.62 g/mol
- IUPAC Name : this compound
Antimicrobial and Antifungal Properties
Research has indicated that benzamide derivatives exhibit significant antimicrobial and antifungal activities. For example, compounds with similar thiazole structures have shown effectiveness against various microbial strains. The compound has been evaluated for its efficacy in inhibiting the growth of bacteria and fungi in vitro.
| Activity Type | Efficacy | Reference |
|---|---|---|
| Antimicrobial | High | |
| Antifungal | Moderate |
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against several cancer cell lines. The National Cancer Institute's evaluations revealed that compounds structurally related to this benzamide demonstrated cytotoxic effects against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines.
| Cancer Type | Cell Line | LogGI(50) | LogTGI |
|---|---|---|---|
| Leukemia | K562 | -5.38 | -4.45 |
| Melanoma | A375 | -5.21 | -4.30 |
| Lung | A549 | -5.15 | -4.20 |
| Colon | HCT116 | -5.10 | -4.15 |
| CNS | U87MG | -5.00 | -4.10 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or inhibit cellular pathways critical for cancer cell proliferation and survival. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors that regulate cell growth and apoptosis.
Case Studies
-
Study on Anticancer Effects :
A study evaluated the effects of various benzamide derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer types. -
Antimicrobial Efficacy Testing :
In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. The results showed promising inhibition zones compared to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (40–80°C for sulfamoylation steps), solvent selection (e.g., dimethylformamide or dichloromethane for solubility), and pH adjustments to minimize side reactions like hydrolysis . Purification via column chromatography or recrystallization is essential, with HPLC monitoring (C18 columns, acetonitrile/water gradients) to confirm >95% purity .
| Key Parameters | Optimal Range | Analytical Validation |
|---|---|---|
| Reaction Temperature | 60–70°C (sulfamoylation step) | NMR for functional group confirmation |
| Solvent Polarity | Medium (DMF or DCM) | HPLC retention time matching standards |
| Reaction Time | 6–12 hours (amide coupling) | Mass spectrometry for molecular weight |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine ¹H/¹³C NMR to verify sulfamoyl and benzamide moieties (e.g., δ 8.2–8.5 ppm for aromatic protons, δ 3.5–3.8 ppm for methoxyethyl groups) . FT-IR confirms amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures accurate molecular weight (e.g., calculated [M+H⁺] = 491.18; observed 491.20 ± 0.02) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values for enzyme inhibition) often arise from assay conditions. Standardize protocols:
Use isothermal titration calorimetry (ITC) for binding affinity under controlled pH and ionic strength .
Validate cellular assays with positive controls (e.g., staurosporine for kinase inhibition) and replicate across multiple cell lines .
Apply QSAR modeling to correlate structural modifications (e.g., methoxyethyl chain length) with activity trends .
| Conflict Source | Resolution Strategy | Example |
|---|---|---|
| Variability in IC₅₀ values | Cross-validate with orthogonal assays | Compare enzyme inhibition vs. cellular proliferation |
| Solubility differences | Use standardized DMSO stock solutions | Pre-filter compounds in PBS (pH 7.4) |
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
Molecular docking (AutoDock Vina) identifies binding poses with target proteins (e.g., benzothiazole interactions with ATP-binding pockets) .
ADMET prediction (SwissADME) optimizes logP (target 2–3) and reduces CYP450 inhibition risks .
Free-energy perturbation (FEP) calculates relative binding affinities for substituent modifications (e.g., replacing methoxyethyl with cyclopropyl groups) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The sulfamoyl group acts as a leaving group in SN2 reactions. Kinetic studies (via UV-Vis monitoring ) show reaction rates increase with polar aprotic solvents (DMF > DCM) due to stabilized transition states . DFT calculations (B3LYP/6-31G*) reveal a 15.2 kcal/mol activation barrier for methoxyethyl displacement by amines .
Methodological Considerations for Data Contradictions
- Spectral Data Variability : Ensure deuterated solvent consistency (e.g., DMSO-d6 vs. CDCl₃) and temperature calibration in NMR .
- Biological Replicability : Use ANOVA with post-hoc Tukey tests to assess inter-lab variability in cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
